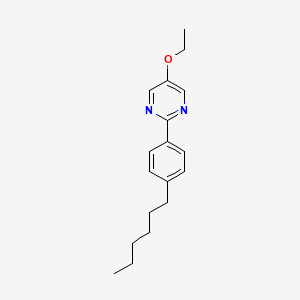

5-Ethoxy-2-(4-hexylphenyl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

95736-54-2 |

|---|---|

Molecular Formula |

C18H24N2O |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

5-ethoxy-2-(4-hexylphenyl)pyrimidine |

InChI |

InChI=1S/C18H24N2O/c1-3-5-6-7-8-15-9-11-16(12-10-15)18-19-13-17(14-20-18)21-4-2/h9-14H,3-8H2,1-2H3 |

InChI Key |

UIUZUKFAKHXRBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethoxy 2 4 Hexylphenyl Pyrimidine and Analogous Pyrimidine Mesogens

Established Synthetic Pathways for Pyrimidine (B1678525) Core Formation

The construction of the pyrimidine ring is a foundational step in the synthesis of these mesogens. The classical and most widely utilized approach involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg Variations of this core strategy have been refined to improve yields, expand substrate scope, and allow for the preparation of complex, polysubstituted pyrimidines.

Ring closure, or cyclization, is the definitive step in forming the heterocyclic core. This typically involves the reaction of a 1,3-bifunctional three-carbon compound with a reagent containing an N-C-N unit, such as an amidine, guanidine, or urea (B33335). bu.edu.egwikipedia.org This [3+3] cycloaddition strategy is highly effective for creating the pyrimidine skeleton. mdpi.com

The reaction between an amidine and a β-dicarbonyl compound is a primary example. The amidine provides the N-C-N segment, while the β-dicarbonyl compound supplies the C-C-C backbone needed to close the six-membered ring. mdpi.com The process can be catalyzed by acids or bases and often proceeds through a sequence of condensation and dehydration steps to yield the aromatic pyrimidine ring. mdpi.comnih.gov To enhance reaction efficiency, modern techniques such as microwave-assisted synthesis have been employed, which can dramatically reduce reaction times and improve yields for these ring closure reactions. nih.gov

Table 1: Comparison of Selected Pyrimidine Ring Closure Methodologies

| Synthetic Method | C-C-C Precursor Example | N-C-N Precursor Example | Key Conditions | Typical Product Type |

|---|---|---|---|---|

| Classical Condensation | 1,3-Diketone (e.g., Acetylacetone) | Amidine (e.g., Benzamidine) | Base or Acid Catalysis, Heat | 2,4,6-Trisubstituted Pyrimidine |

| [3+3] Cycloaddition | α,β-Unsaturated Ketone | Amidine Hydrochloride | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Polysubstituted Pyrimidines |

| Multi-Component Reaction | Ketone, Orthoformate, Ammonia Source | (Components generate precursors in situ) | Catalyst (e.g., ZnCl₂) | 4,5-Disubstituted Pyrimidines organic-chemistry.org |

| Enamide Cyclization | β-Formyl Enamide | Urea | Lewis Acid (e.g., SmCl₃), Microwave | Substituted Pyrimidines organic-chemistry.org |

Condensation reactions are central to pyrimidine synthesis, forming the critical C-N bonds that define the heterocycle. A versatile and widely adopted method is the reaction of amidines with various three-carbon synthons. mdpi.com Beyond simple β-diketones, precursors like β-enaminones, α,β-unsaturated ketones, and malononitrile (B47326) dimers can be used, allowing for a diverse range of substitution patterns on the final pyrimidine ring. mdpi.comresearchgate.net

For instance, a one-pot protocol for synthesizing 2,5-disubstituted pyrimidines has been developed from nitriles, demonstrating the efficiency of modern condensation strategies. acs.org Another powerful approach involves the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride. nih.govnih.gov This method facilitates a single-step synthesis by activating the amide, allowing for nucleophilic attack by the nitrile, followed by cyclization to form the pyrimidine ring. nih.govnih.gov These condensation reactions are often designed as one-pot or multi-component reactions to maximize efficiency and atom economy. organic-chemistry.org

While single-step condensations are efficient, multi-step syntheses offer greater control for constructing complex or asymmetrically substituted pyrimidines. These approaches involve the sequential formation of bonds and the isolation of intermediates before the final ring-closing step. bu.edu.eg

Regioselective Introduction of Peripheral Substituents

For mesogens like 5-Ethoxy-2-(4-hexylphenyl)pyrimidine, the precise placement (regioselectivity) of the ethoxy and 4-hexylphenyl groups is critical to achieving the desired liquid crystalline properties. The electronic nature of the pyrimidine ring, which is electron-deficient, heavily influences the strategy for introducing these substituents. wikipedia.org The C2, C4, and C6 positions are particularly electron-poor and susceptible to nucleophilic attack, whereas the C5 position is less so. wikipedia.org

Two primary strategies exist for introducing the 4-hexylphenyl group at the 2-position of the pyrimidine ring.

Convergent Synthesis via Condensation: The most direct method is to incorporate the aryl moiety from the start of the synthesis. This is achieved by using 4-hexylbenzamidine as the N-C-N component in a condensation reaction with a suitable three-carbon precursor. wikipedia.orgmdpi.com This approach builds the 2-arylpyrimidine core in a single, efficient cyclization step, ensuring the correct placement of the 4-hexylphenyl group.

Post-Cyclization Cross-Coupling: An alternative route involves forming a pyrimidine ring with a suitable leaving group at the 2-position, such as a halogen (Cl, Br) or a sulfonyl group. acs.org This 2-functionalized pyrimidine intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling with 4-hexylphenylboronic acid, to form the C-C bond and attach the aryl group. nih.gov This method offers flexibility, as a common 2-halopyrimidine intermediate can be coupled with various arylboronic acids to create a library of analogous compounds.

The introduction of the ethoxy group at the 5-position requires different chemical approaches due to the distinct electronic character of this position. wikipedia.org

Convergent Synthesis with a Substituted Precursor: Similar to the strategy for the 2-position, the ethoxy group can be incorporated during the initial ring formation. This involves using a three-carbon precursor that already contains the ethoxy substituent at its central carbon. An example of such a precursor is an ethoxy-substituted malonic ester derivative or an ethoxy-substituted 1,3-diketone. Condensing this C-C-C fragment with an amidine directly yields the 5-ethoxypyrimidine (B8814560) core. bu.edu.eg

Nucleophilic Aromatic Substitution (SNAr): If a pyrimidine ring with a leaving group at the 5-position (e.g., 5-bromopyrimidine) is available, the ethoxy group can be introduced via a nucleophilic aromatic substitution reaction. mostwiedzy.plresearchgate.net The reaction with sodium ethoxide (NaOEt) displaces the leaving group to form the 5-ethoxypyrimidine product. While SNAr is common at the more electron-deficient 2, 4, and 6 positions, it can be achieved at the 5-position, sometimes requiring more forcing conditions or activation by electron-withdrawing groups elsewhere on the ring. chemrxiv.orgresearchgate.net

Table 2: Key Reactions for Regioselective Functionalization

| Position | Target Group | Reaction Type | Substrate Example | Reagent Example |

|---|---|---|---|---|

| 2-Position | 4-Hexylphenyl | Condensation | 1,3-Dicarbonyl | 4-Hexylbenzamidine |

| 2-Position | 4-Hexylphenyl | Suzuki Coupling | 2-Chloropyrimidine | 4-Hexylphenylboronic Acid, Pd catalyst |

| 5-Position | Ethoxy | Condensation | 2-Ethoxy-1,3-dicarbonyl | Amidine |

| 5-Position | Ethoxy | SNAr | 5-Bromopyrimidine | Sodium Ethoxide (NaOEt) |

Optimization Strategies for Synthetic Yields and Purity

Optimizing the reaction conditions is paramount for achieving high yields and purity of this compound and its analogs. The efficiency of the Suzuki-Miyaura coupling is highly dependent on several factors, including the choice of catalyst, base, solvent, and reaction temperature. semanticscholar.orgresearchgate.netresearchgate.net

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligands significantly influences the reaction's success. While Pd(PPh₃)₄ is a commonly used catalyst, other palladium sources such as Palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands can also be effective. researchgate.netmdpi.com The selection of the ligand can affect the stability of the catalytic species and the rate of the catalytic cycle.

Base and Solvent System: The base plays a crucial role in the transmetalation step of the Suzuki coupling. Inorganic bases like potassium carbonate, sodium carbonate, and potassium phosphate (B84403) are frequently employed. researchgate.netmdpi.com The choice of solvent is also critical; a biphasic system, often consisting of an organic solvent like toluene (B28343) or 1,4-dioxane (B91453) and an aqueous solution of the base, is commonly used to facilitate the reaction. researchgate.netmdpi.com

Reaction Temperature and Time: The reaction temperature and duration are key parameters to control. While some Suzuki couplings can proceed at room temperature, many require heating to achieve a reasonable reaction rate and yield. Microwave-assisted synthesis has emerged as a valuable technique to significantly reduce reaction times and often improve yields. researchgate.net

Stoichiometry of Reactants: The molar ratio of the reactants, particularly the boronic acid relative to the pyrimidine halide, can impact the yield. A slight excess of the boronic acid is often used to ensure complete consumption of the halide.

The following interactive data table summarizes typical optimization strategies for the Suzuki-Miyaura coupling in the synthesis of analogous 2,5-disubstituted pyrimidines.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / PPh₃ | PdCl₂(dppf) | Higher yields often observed with phosphine-ligated palladium catalysts. |

| Base | K₂CO₃ | Na₂CO₃ | K₃PO₄ | The choice of base can influence reaction rate and side product formation. |

| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | Solvent polarity and miscibility affect the reaction kinetics. |

| Temperature | 80 °C | 100 °C | Microwave | Higher temperatures or microwave irradiation can reduce reaction times. |

Advanced Purification Techniques for Mesogenic Pyrimidine Compounds

The purity of liquid crystalline materials is of utmost importance as even small amounts of impurities can significantly affect their mesomorphic properties and performance in display applications. optica.orgrsc.orgmdpi.comhongtekfiltration.com Therefore, rigorous purification of the synthesized this compound is essential.

Column Chromatography: A primary and widely used technique for the purification of organic compounds is column chromatography. rochester.edurochester.edureachdevices.comorgsyn.org For mesogenic pyrimidines, flash column chromatography using silica (B1680970) gel as the stationary phase is a common practice. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system with a polarity that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on a thin-layer chromatography (TLC) plate is often optimal for separation. rochester.edurochester.edu A gradient elution, where the polarity of the solvent is gradually increased, can be employed to effectively separate the product from unreacted starting materials and byproducts.

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. researchgate.net The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures. For pyrimidine-based mesogens, solvents such as ethanol, methanol, hexane, or mixtures thereof are often used for recrystallization. The slow cooling of a saturated solution allows for the formation of highly pure crystals.

The following interactive data table outlines common purification techniques and their key parameters for mesogenic pyrimidines.

| Technique | Key Parameters | Expected Outcome |

| Flash Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient. | Separation of the target compound from reactants and byproducts. |

| Recrystallization | Solvent: Ethanol, Hexane, or mixtures thereof; Cooling Rate: Slow. | High purity crystalline product with well-defined melting point. |

| Zone Refining | Number of passes, travel rate of the molten zone. | Ultra-high purity material for demanding applications. nih.govscirp.orgmdpi.comresearchgate.net |

Zone Refining: For applications requiring exceptionally high purity, such as in advanced liquid crystal displays, zone refining can be employed. This technique involves repeatedly passing a narrow molten zone along a solid rod of the material. Impurities, which are typically more soluble in the molten phase, are swept to one end of the rod, resulting in a highly purified section. nih.govscirp.orgmdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Ethoxy 2 4 Hexylphenyl Pyrimidine

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present. vandanapublications.com For 5-Ethoxy-2-(4-hexylphenyl)pyrimidine, characteristic bands are expected for the aromatic rings and the aliphatic chains. researchgate.netijirset.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and hexyl groups is observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds within the pyrimidine (B1678525) ring are expected in the 1450-1650 cm⁻¹ region. nih.gov

C-O Stretching: A strong absorption band corresponding to the C-O-C stretching of the ethoxy group is anticipated in the 1050-1250 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted phenyl ring can provide structural confirmation, typically appearing in the 800-850 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C and C=N Stretch | 1450 - 1650 |

| Aliphatic C-H Bend | 1375 - 1470 |

| Ether C-O-C Stretch | 1050 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. miamioh.edu Furthermore, by inducing fragmentation of the molecule, it offers valuable structural information based on the mass-to-charge ratio (m/z) of the resulting fragments. nih.govsapub.org

The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would confirm the molecular weight and elemental composition of C₁₈H₂₄N₂O. Common fragmentation pathways would likely involve the cleavage of the side chains from the central phenylpyrimidine core. researchgate.net

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the phenyl ring can lead to the loss of a pentyl radical from the hexyl group.

Ether Bond Cleavage: The ethoxy group can be lost through cleavage of the C-O bond.

Ring Fragmentation: The pyrimidine and phenyl rings can also undergo characteristic fragmentation patterns under high-energy conditions.

Table 4: Plausible HRMS Fragments for this compound

| Fragmentation Process | Description | Predicted m/z of Fragment |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 285.1961 |

| Loss of C₂H₄ | Loss of ethene from ethoxy group | 257.1648 |

| Loss of C₂H₅O• | Loss of ethoxy radical | 239.1543 |

| Loss of C₅H₁₁• | Loss of pentyl radical from hexyl chain | 213.1073 |

X-ray Diffraction (XRD) Studies for Crystalline and Mesophase Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, which possesses a rigid core and flexible alkyl chains, the formation of liquid crystalline phases (mesophases) is highly probable. tandfonline.comtandfonline.com Such materials exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. acs.org

Single-Crystal XRD: If suitable single crystals can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions, revealing the packing structure in the solid state.

Powder XRD (PXRD): For polycrystalline samples, PXRD provides a characteristic diffraction pattern that can be used for phase identification. Temperature-dependent PXRD is crucial for studying transitions between different crystalline polymorphs and liquid crystalline phases. aps.org In the context of liquid crystals, XRD is used to determine the layer spacing (d-spacing) in smectic phases and to confirm the orientational order in nematic phases, providing insight into the supramolecular organization of the molecules. acs.orgaps.org Compounds with similar phenylpyrimidine cores are known to exhibit smectic A and smectic C phases. aps.org

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis would yield critical data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. The resulting crystallographic data, including lattice parameters (a, b, c, α, β, γ), space group, and atomic coordinates, would provide an unambiguous depiction of the molecular geometry. This information is fundamental for understanding intermolecular interactions, such as π-π stacking and van der Waals forces, which govern the packing of molecules in the crystal lattice.

Representative Crystallographic Data for a Phenylpyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 8.912 |

| c (Å) | 18.765 |

| β (°) | 105.2 |

| Volume (ų) | 1992.3 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic information for this compound is not publicly available.

Small-Angle X-ray Scattering (SAXS) for Mesophase Layer Periodicity

In the liquid crystalline state, molecules of this compound are expected to self-assemble into ordered, but fluid, structures. Small-Angle X-ray Scattering (SAXS) is the quintessential technique for probing the long-range order characteristic of these mesophases. Specifically, for smectic phases, which are anticipated for this type of calamitic (rod-shaped) molecule, SAXS is used to measure the layer periodicity, or d-spacing. This value corresponds to the thickness of the molecular layers and provides insight into the degree of molecular tilt and interdigitation within the mesophase. The temperature dependence of the d-spacing is often studied to characterize phase transitions, such as the transition from a less ordered smectic A phase (with molecules, on average, normal to the layer planes) to a more ordered smectic C phase (with a collective molecular tilt).

2D X-ray Scattering for Orientational Order Parameters

While SAXS provides information on layer spacing, two-dimensional (2D) X-ray scattering on aligned samples offers a more detailed picture of the molecular organization. By analyzing the azimuthal distribution of the scattered X-ray intensity, one can quantify the degree of orientational order. The orientational order parameter, S, is a key metric derived from these experiments. It describes how well the long axes of the molecules are aligned with the director (the average direction of molecular orientation). A value of S=1 would indicate perfect parallel alignment, while S=0 signifies a completely isotropic (disordered) state. For liquid crystals, S is typically between 0.3 and 0.8, and its variation with temperature is critical for understanding the thermodynamics of the mesophase.

Hypothetical SAXS and Order Parameter Data

| Mesophase | Temperature (°C) | Layer Spacing (d, Å) | Order Parameter (S) |

|---|---|---|---|

| Smectic A | 120 | 28.5 | 0.65 |

| Smectic C | 100 | 27.8 | 0.72 |

Note: This table contains representative values to illustrate the type of data obtained from these measurements.

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

The electronic properties of this compound are investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy. The UV-Vis spectrum reveals the electronic transitions that occur when the molecule absorbs light. The position of the absorption maximum (λ_max) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For conjugated aromatic systems like this pyrimidine derivative, this typically corresponds to π-π* transitions.

Photoluminescence spectroscopy provides information about the molecule's emissive properties after it has been excited to a higher electronic state. The emission spectrum, characterized by its peak wavelength (λ_em), is typically red-shifted with respect to the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield of photoluminescence, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the emission process. These photophysical parameters are crucial for assessing the potential of the material in optoelectronic applications, such as organic light-emitting diodes (OLEDs).

Illustrative Photophysical Data in Solution

| Solvent | λ_max (nm) | λ_em (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Dichloromethane | 310 | 385 | 75 |

| Cyclohexane | 305 | 378 | 73 |

Note: The data in this table is hypothetical and serves to exemplify the expected results from UV-Vis and PL spectroscopy.

Liquid Crystalline Phenomena and Mesophase Investigations of 5 Ethoxy 2 4 Hexylphenyl Pyrimidine

Visual Characterization of Mesophases via Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is a fundamental technique for identifying and characterizing liquid crystal phases. By observing the unique optical textures that emerge as a sample is heated and cooled, one can distinguish between the different types of mesophases, such as nematic and smectic phases.

Upon heating from the crystalline solid, compounds in the 2-phenylpyrimidine (B3000279) series typically enter a nematic (N) phase. Under a polarized microscope, the nematic phase of these materials is identifiable by its characteristic textures. The most common is the Schlieren texture , which features dark brushes or lines that correspond to singularities (disclinations) in the director field. Another typical texture is the threaded texture , which appears as fine, thread-like lines that move freely within the sample. mdpi.com These textures arise from the long-range orientational order of the molecules, which align along a common axis (the director), while lacking any positional order. mdpi.com

While many 2-phenylpyrimidine derivatives exhibit only nematic phases, the presence of longer alkyl chains can promote the formation of more ordered smectic (Sm) phases at temperatures below the nematic phase. mdpi.com

Smectic A (SmA) Phase: In the SmA phase, molecules are arranged in layers with their long axes oriented, on average, perpendicular to the layer planes. The typical POM texture for this phase is the focal-conic fan texture , which appears as domains with fan-like shapes. mdpi.com Upon cooling from the nematic phase, the SmA phase may also form bâtonnets (small rod-like structures) that coalesce into the focal-conic texture.

Smectic C (SmC) Phase: The SmC phase is similar to the SmA phase, but the molecular director is tilted at an angle to the layer normal. This tilt gives rise to a broken fan texture or a Schlieren texture with half-integer disclinations, distinguishing it from the nematic Schlieren texture. Phenylpyrimidine compounds are often used as the achiral base for ferroelectric liquid crystal mixtures, which rely on the existence of a Smectic C phase. google.com

Intercalated Structures: In some systems, particularly those with polar groups, more complex smectic structures like interdigitated (SmAd) or quasi-bilayer (SmA2) phases can form, where molecules from adjacent layers partially overlap. rsc.org

The cholesteric phase, also known as the chiral nematic (N*) phase, is structurally similar to the nematic phase but is composed of chiral molecules. The chirality induces a helical twist in the director field. The achiral nature of 5-Ethoxy-2-(4-hexylphenyl)pyrimidine means it cannot form a cholesteric phase on its own. However, a cholesteric phase can be induced by adding a chiral dopant to the nematic phase of such a phenylpyrimidine host. google.com These induced chiral phases are technologically important for applications like "supertwisted nematic" (STN) displays. google.com The helical structure gives rise to unique optical properties, such as selective reflection of light, which is not observed in the standard nematic phase.

Thermal Transitions and Enthalpies of Mesophase Formation via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a crucial technique for quantifying the thermal properties of liquid crystals. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH). nih.gov

A typical DSC thermogram for a phenylpyrimidine liquid crystal shows distinct peaks corresponding to phase transitions. For a compound exhibiting crystal (Cr), smectic (Sm), nematic (N), and isotropic (I) phases, the heating curve would show endothermic peaks for the Cr → Sm, Sm → N, and N → I transitions. The N → I transition is often referred to as the clearing point. The enthalpy change for the crystal-to-mesophase transition is typically the largest, as it involves the breaking of the crystal lattice. Transitions between different liquid crystal phases (e.g., Sm → N) have smaller enthalpies, and the nematic-to-isotropic transition has the smallest enthalpy, reflecting the subtle change in orientational order.

Below is a representative data table of thermal transitions for a related heterocyclic liquid crystal series, illustrating how transition temperatures and enthalpies vary.

| Compound Analogue | Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |

|---|---|---|---|

| Analogue 1 (Shorter Chain) | Cr → N | 110.5 | 21.8 |

| N → I | 164.4 | 1.2 | |

| Analogue 2 (Longer Chain) | Cr → SmA | 93.2 | 29.5 |

| SmA → N | 101.6 | 2.1 | |

| N → I | 153.1 | 1.1 |

Data adapted from a representative heterocyclic liquid crystal system to illustrate typical values. mdpi.com

Determination of Mesophase Stability and Temperature Ranges

The mesophase stability is defined by the temperature range over which a specific liquid crystal phase exists. This range is determined directly from the DSC data. For instance, the nematic range is the temperature interval between the smectic-to-nematic (or crystal-to-nematic) transition and the nematic-to-isotropic (clearing) transition.

For calamitic liquid crystals like this compound, structural features significantly influence mesophase stability. Generally, increasing the length of the flexible alkyl chains tends to stabilize smectic phases at the expense of nematic phases. mdpi.com This is because longer chains promote intermolecular attractions that favor layered structures, thus increasing the Sm → N transition temperature while often decreasing the clearing point. The result is a narrower nematic range and a broader smectic range. mdpi.com

Effects of Heating and Cooling Cycles on Mesophase Behavior

Comparing the DSC thermograms from heating and cooling cycles is essential for determining the thermodynamic stability of the mesophases.

Enantiotropic Behavior: If the liquid crystal phases appear at the same temperature ranges during both heating and cooling, they are considered thermodynamically stable or enantiotropic. mdpi.com Most commercially useful liquid crystals are designed to be enantiotropic.

Monotropic Behavior: In some cases, a mesophase may only appear upon cooling from the isotropic liquid, and at a temperature below the crystal melting point. This behavior is termed monotropic. The mesophase is metastable and does not form on heating because the crystal melts directly into a higher-temperature phase (like nematic or isotropic liquid).

Repeated heating and cooling cycles can also be used to assess the thermal stability and purity of the compound. Impurities can broaden transition peaks and depress transition temperatures. For well-characterized phenylpyrimidine systems, the mesophases are typically observed to be stable and enantiotropic.

Structure Property Relationships in 5 Ethoxy 2 4 Hexylphenyl Pyrimidine Mesogens

Impact of the Pyrimidine (B1678525) Heterocycle on Mesogenic Properties and Molecular Rigidity

The central rigid core of a liquid crystal molecule is fundamental to the formation of orientationally ordered mesophases. In 5-Ethoxy-2-(4-hexylphenyl)pyrimidine, this core is composed of a phenyl ring linked to a pyrimidine heterocycle. The inclusion of the 2,5-disubstituted pyrimidine ring, a common feature in commercial liquid crystal displays, is a critical design choice that significantly influences the molecule's properties. tandfonline.com

Furthermore, the pyrimidine ring enhances the rigidity and linearity of the molecular core. This rigidity is essential for maintaining the rod-like shape necessary for liquid crystallinity. The structural anisotropy of this rigid core is directly correlated with the anisotropy of the material's bulk properties, such as its mechanical and thermal characteristics. nih.govmpg.de The 5-phenyl pyrimidine core, in particular, has been extensively used in the synthesis of compounds that exhibit advanced liquid crystalline phases. aps.org

Role of the Terminal Ethoxy Group in Modulating Mesophase Behavior

Terminal flexible chains play a crucial role in modulating the melting and clearing points of a liquid crystal, thereby defining the temperature range of the mesophase. The terminal ethoxy group (-OC₂H₅) in this compound is a short alkoxy chain that influences the molecule's aspect ratio and intermolecular interactions.

Influence of the Hexylphenyl Substituent on Liquid Crystalline Formation and Stability

The 2-(4-hexylphenyl) substituent serves two primary functions: extending the rigid core via the phenyl ring and providing a flexible terminal chain with the hexyl group (-C₆H₁₃). The addition of the second phenyl ring elongates the rigid part of the molecule, significantly increasing its length-to-breadth ratio (anisotropy). This enhanced anisotropy strengthens the anisotropic van der Waals forces between molecules, promoting the parallel alignment necessary for liquid crystal phase formation and increasing the thermal stability of the mesophase (i.e., raising the clearing temperature). mdpi.com

Conformational Dynamics and Molecular Anisotropy in Mesophase Stabilization

The stability of a mesophase is fundamentally linked to the anisotropy of the molecule's shape and properties. For calamitic liquid crystals, a high degree of structural anisotropy is paramount. mdpi.com The rigid phenyl-pyrimidine core of this compound provides this essential structural anisotropy, forcing the molecules to align along a common direction, known as the director, in the nematic phase. mpg.de

Studies on similar phenyl pyrimidine liquid crystals, such as 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8), have shown that the anisotropy of the rigid core directly correlates with the anisotropy of the material's physical properties, including its mechanical and thermal characteristics. acs.org For instance, the elastic constants and thermal conductivity are typically higher parallel to the director than perpendicular to it. mpg.deacs.org This thermoelastic anisotropy shows a strong dependence on the specific liquid crystal phase. nih.gov

The conformational dynamics of the flexible ethoxy and hexyl chains are also critical. While the core remains relatively rigid and ordered, the alkyl chains possess significant conformational freedom. This "molten" state of the terminal chains provides the fluidity characteristic of liquid crystals, while the ordered packing of the rigid cores provides the crystal-like anisotropy. The interplay between the rigid, ordered cores and the flexible, disordered chains is the defining feature that stabilizes the mesophase.

Effects of Substituent Position and Length on Phase Behavior and Transition Temperatures

The precise positioning and length of the terminal substituents are among the most powerful tools for tuning the properties of a liquid crystalline material. The 2,5-substitution pattern on the pyrimidine ring is a highly effective arrangement for creating a linear, rod-like molecule that can readily form mesophases. tandfonline.com

The length of the terminal alkyl and alkoxy chains has a predictable, albeit complex, effect on phase behavior. Generally, increasing the chain length in a homologous series tends to lower the melting point and initially increase the clearing point, thus broadening the mesophase range. However, beyond a certain length, the clearing point often begins to decrease as the flexible chains start to dilute the anisotropic interactions of the rigid cores. Furthermore, longer chains promote the formation of more ordered smectic phases at the expense of the nematic phase. tandfonline.comtandfonline.com

The following table illustrates the effect of chain length on mesophase behavior in a related series of phenylpyrimidine compounds.

| Compound Name | Alkyl Group (at pos. 5) | Alkoxy Group (at pos. 2) | Phase Transitions (°C) | Reference |

|---|---|---|---|---|

| 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8) | Octyl (C₈H₁₇) | Octyloxy (OC₈H₁₇) | Cr 29 SmC 56 SmA 62 N 69 Iso | acs.orgaps.org |

| 2-(4-Hexyloxyphenyl)-5-(4-hexylphenyl)pyrimidine | Hexyl (C₆H₁₃) | Hexyloxy (OC₆H₁₃) | Cr 75 SmC 151 SmA 193 Iso | synthon-chemicals.com |

Note: Cr = Crystal, SmC = Smectic C, SmA = Smectic A, N = Nematic, Iso = Isotropic Liquid. The data shows how different combinations of alkyl/alkoxy chains result in varied and complex phase sequences and transition temperatures.

Steric hindrance plays a critical role in determining how molecules pack together. For calamitic liquid crystals, efficient, parallel packing is essential. The linear geometry of 2,5-disubstituted pyrimidines minimizes unfavorable steric interactions, facilitating the close approach and alignment of molecules. tandfonline.com The introduction of bulky substituents, particularly in lateral positions on the aromatic core, can disrupt this packing, lowering clearing points and potentially inhibiting mesophase formation altogether. rsc.org

In this compound, the substituents are terminal, extending from the ends of the linear core. This arrangement is ideal for preserving the rod-like shape and promoting the anisotropic intermolecular interactions that stabilize the mesophase. Research on other pyrimidine systems has shown that introducing a bulky group at the 5-position can effectively block certain intermolecular reactions through steric hindrance, highlighting the sensitivity of molecular interactions to substituent size and position. rsc.org

The electronic nature of the constituent parts of the molecule profoundly affects its mesogenic properties and its response to external electric fields. The pyrimidine ring, being electron-deficient due to its two nitrogen atoms, creates a significant transverse dipole moment across the molecular core. tandfonline.com This permanent dipole, combined with the polarizability of the entire molecule, is the source of its dielectric anisotropy (Δε), a key parameter for display applications. tandfonline.comresearchgate.net

Advanced Applications of 5 Ethoxy 2 4 Hexylphenyl Pyrimidine in Functional Materials

Utilization in Organic Light-Emitting Devices (OLEDs) and Electroluminescent Systems

Pyrimidine-containing molecules are of considerable interest in the field of organic light-emitting diodes (OLEDs) due to their electron-deficient nature, which facilitates electron transport and injection. tandfonline.com This characteristic is crucial for achieving efficient and stable device performance.

The electron-deficient pyrimidine (B1678525) core makes compounds like 5-Ethoxy-2-(4-hexylphenyl)pyrimidine promising candidates for use as host and electron-transporting materials (ETMs) in OLEDs. tandfonline.com In phosphorescent OLEDs (PhOLEDs), the host material must have a high triplet energy to effectively confine the excitons on the guest emitter. The rigid aromatic structure of the pyrimidine core contributes to a high triplet energy.

Research on analogous pyrimidine-based materials has demonstrated their potential as ETMs. The nitrogen atoms in the pyrimidine ring lower the LUMO energy level, which facilitates electron injection from the cathode and enhances electron mobility within the organic layer. The performance of pyrimidine-based host and electron transport materials in OLEDs is summarized in the table below, based on data for analogous compounds.

| Compound Class | Device Role | Key Performance Metrics |

| Phenylpyrimidine Derivatives | Host Material | High triplet energy (>2.7 eV), good thermal stability |

| Biphenyl-pyrimidine Conjugates | Electron Transport Material | High electron mobility (~10⁻⁴ cm²/Vs), low injection barrier |

Table 1: Performance characteristics of pyrimidine derivatives in OLEDs based on analogous compounds.

Integration into Chemical and Biological Sensors and Probes

The pyrimidine scaffold is a valuable component in the design of chemical and biological sensors. The nitrogen atoms in the pyrimidine ring can act as binding sites for analytes such as metal ions or protons, leading to changes in the photophysical properties of the molecule, such as fluorescence or absorbance. This change can be used as a sensing signal. While specific studies on this compound for sensing applications are not documented, the general principles apply.

For instance, the fluorescence of a pyrimidine-based sensor could be quenched or enhanced upon binding to a target analyte. The sensitivity and selectivity of the sensor can be tuned by modifying the substituents on the pyrimidine ring. The hexylphenyl and ethoxy groups in this compound could influence its solubility and interaction with different analytes, making it potentially suitable for sensing in specific environments.

Potential in Photovoltaic Devices, such as Dye-Sensitized Solar Cells (DSSCs)

In the realm of photovoltaics, pyrimidine derivatives have been investigated as components of dye-sensitized solar cells (DSSCs). The electron-accepting nature of the pyrimidine ring makes it a suitable building block for the acceptor part of D-π-A (donor-π-acceptor) organic dyes. These dyes are responsible for light absorption and charge separation in DSSCs.

While there is no specific data for this compound in DSSCs, research on related pyrimidine-based dyes has shown promising results. The efficiency of a DSSC is highly dependent on the energy levels of the dye, its absorption spectrum, and its ability to inject electrons into the semiconductor nanoparticle layer (typically TiO₂).

The table below presents typical performance data for DSSCs incorporating pyrimidine-based dyes, illustrating the potential of this class of compounds.

| Pyrimidine Dye Structure | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |

| D-π-Pyrimidine | 5-8% | 0.6-0.75 | 10-15 |

| D-A-π-A with Pyrimidine | 8-12% | 0.7-0.85 | 15-20 |

Table 2: Representative performance of DSSCs utilizing pyrimidine-based sensitizers.

Development of Optoelectronic Materials

The unique properties of 2,5-disubstituted pyrimidines, such as their liquid crystalline behavior and anisotropic optical and electronic properties, make them valuable for the development of novel optoelectronic materials. tandfonline.com These materials can find applications in devices like liquid crystal displays (LCDs) and optical switches. The rod-like shape of molecules like this compound is conducive to the formation of liquid crystal phases. tandfonline.com

The dielectric anisotropy and birefringence of these materials can be controlled by an external electric field, which is the fundamental principle behind LCD technology. The specific arrangement of the ethoxy and hexylphenyl groups in this compound will influence its mesomorphic properties, such as the type of liquid crystal phase and the temperature range over which it is stable.

Applications as Anisotropic Reaction Media for Polymerization

The liquid crystalline phases formed by compounds such as this compound can serve as ordered media for polymerization reactions. mdpi.com Polymerization in an anisotropic liquid crystal solvent can lead to the formation of polymers with aligned chains, resulting in materials with anisotropic mechanical and optical properties. mdpi.com

For example, the nematic phase of a pyrimidine-based liquid crystal can be used as a template to synthesize conjugated polymers with enhanced charge transport properties along the alignment direction. The degree of order in the resulting polymer is influenced by the ordering of the liquid crystal medium. A related compound, 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine, has been studied for its thermoelastic anisotropy, which is a key property for such applications. mpg.denih.gov

The use of a liquid crystal as a reaction medium offers a route to control the morphology and properties of the resulting polymer at a molecular level. mdpi.com

Future Research Directions and Emerging Opportunities

Rational Design and Synthesis of Novel Pyrimidine-Based Mesogens with Tailored Mesophase Behavior

The molecular architecture of 5-Ethoxy-2-(4-hexylphenyl)pyrimidine provides a versatile scaffold for the rational design of new mesogens with precisely controlled liquid crystalline properties. Future research will likely focus on systematic modifications of its core structure to modulate mesophase behavior. Key strategies are anticipated to include:

Alteration of Alkoxy and Alkyl Chain Lengths: The ethoxy (–OC2H5) and hexyl (–C6H13) chains play a crucial role in determining the melting point and the stability of the mesophases. A systematic variation of these chain lengths is a logical next step. For instance, synthesizing a homologous series with varying alkoxy and alkyl chains could lead to the discovery of new phases, such as different smectic or nematic phases, and allow for the fine-tuning of transition temperatures.

Introduction of Lateral Substituents: The introduction of lateral substituents, such as fluorine or cyano groups, onto the pyrimidine (B1678525) or phenyl rings can significantly influence molecular packing and intermolecular interactions. This can lead to a depression of the melting point, broadening of the mesophase range, and induction of novel phases like the twist-grain boundary (TGB) or blue phases.

Modification of the Core Structure: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to materials with altered aspect ratios and dipole moments, thereby influencing the dielectric anisotropy and optical birefringence.

These synthetic endeavors will necessitate the exploration of efficient and high-yield synthetic methodologies, building upon established palladium-catalyzed cross-coupling reactions and other modern organic synthesis techniques.

Advanced Characterization Techniques for In-Situ Mesophase Dynamics

A thorough understanding of the mesophase behavior of this compound under various external stimuli is paramount for its application in advanced devices. Future research should employ a suite of advanced characterization techniques to probe its dynamic properties in real-time.

X-ray Diffraction (XRD): High-resolution X-ray diffraction studies, including small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), will be instrumental in elucidating the precise molecular arrangement within different mesophases. researchgate.net Temperature-dependent XRD measurements can provide detailed insights into phase transitions and the degree of molecular ordering.

Polarized Optical Microscopy (POM): While a standard technique, advanced POM studies involving controlled heating and cooling stages, as well as the application of electric or magnetic fields, can reveal valuable information about the texture and defect dynamics within the liquid crystalline phases. nih.gov

Differential Scanning Calorimetry (DSC): High-sensitivity DSC will continue to be a crucial tool for accurately determining phase transition temperatures and the associated enthalpy changes, providing fundamental thermodynamic data. ipme.ru

Dielectric Spectroscopy: This technique is essential for characterizing the dielectric properties of this compound, which are critical for its application in display devices. Frequency and temperature-dependent dielectric spectroscopy can provide information on molecular relaxation processes.

Rheological Studies: Investigating the viscoelastic properties of this compound will be important for understanding its flow behavior and for the fabrication of devices.

The in-situ application of these techniques will offer a comprehensive picture of the structure-property relationships governing the mesophase dynamics of this pyrimidine derivative.

Fabrication and Performance Evaluation of Devices Incorporating this compound

The ultimate goal of developing novel liquid crystalline materials is their integration into functional devices. Future research should focus on the fabrication and rigorous performance evaluation of various electro-optical and photonic devices utilizing this compound.

Liquid Crystal Displays (LCDs): Given that pyrimidine-based liquid crystals are often used in commercial LCDs, a primary research direction would be to incorporate this compound into liquid crystal mixtures for display applications. tandfonline.com Key performance metrics to be evaluated would include switching times, contrast ratio, viewing angle, and power consumption.

Optical Shutters and Modulators: The electro-optical switching properties of this compound could be harnessed for the development of fast optical shutters, spatial light modulators, and other photonic devices.

Sensors: The sensitivity of the liquid crystalline state to external stimuli such as temperature, electric fields, and the presence of chemical analytes could be exploited to develop novel sensors. tandfonline.com

The fabrication of these devices will require expertise in cleanroom processing, cell assembly, and electronic driving, followed by comprehensive characterization of their performance parameters.

Synergistic Computational and Experimental Approaches for Predictive Materials Design

To accelerate the discovery of new pyrimidine-based mesogens with desired properties, a synergistic approach combining computational modeling and experimental validation is indispensable.

Density Functional Theory (DFT) Calculations: DFT can be employed to predict molecular geometries, dipole moments, polarizabilities, and other electronic properties of this compound and its derivatives. researchgate.net These calculations can provide valuable insights into how structural modifications will affect the macroscopic properties of the material.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the collective behavior of molecules in the liquid crystalline state, providing predictions of phase behavior, transition temperatures, and orientational order parameters. mdpi.com This can help in understanding the underlying molecular mechanisms driving the formation of different mesophases.

By integrating these computational tools with targeted synthesis and characterization, researchers can move towards a more predictive and efficient materials design paradigm, reducing the reliance on trial-and-error experimentation. nih.gov

Exploration of New Application Domains for Pyrimidine-Based Functional Liquid Crystalline Materials

Beyond conventional display applications, the unique properties of pyrimidine-based liquid crystals like this compound open up possibilities in a range of emerging technological domains.

Organic Electronics: The semiconducting properties of some liquid crystalline materials suggest potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). tandfonline.com Future work could explore the charge transport properties of this compound.

Smart Textiles and Wearable Technology: The responsiveness of liquid crystals to external stimuli could be integrated into textiles to create "smart" fabrics that change color or other optical properties in response to temperature or other environmental cues.

Biomedical Applications: Liquid crystals are being explored for applications in biosensing and drug delivery. The biocompatibility and functionalizability of pyrimidine-based systems could be investigated for these purposes.

Advanced Optics: The tunable refractive index of liquid crystals makes them attractive for applications in adaptive lenses, beam steering devices, and tunable filters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethoxy-2-(4-hexylphenyl)pyrimidine, and how do reaction conditions influence yield?

- Methodology : Focus on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-hexylphenyl group to the pyrimidine core. Ethoxy group introduction may involve nucleophilic substitution under basic conditions. Key factors include catalyst loading (e.g., Pd(PPh₃)₄), solvent selection (e.g., DMF or THF), and temperature control (80–120°C). Purification via column chromatography with hexane/ethyl acetate gradients is typical .

- Data Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (≥95% by area normalization).

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?

- Methodology : Combine spectroscopic techniques:

- NMR : Compare H and C chemical shifts with analogous pyrimidines (e.g., 4-hexyloxyaniline derivatives) to identify alkyl chain conformations .

- X-ray crystallography : Single-crystal analysis resolves spatial arrangements; however, disorder in hexyl chains may require refinement with SHELXL .

Q. What stability assessments are critical for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Heat samples to 40–60°C for 4–8 weeks; monitor decomposition via LC-MS.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products.

Advanced Research Questions

Q. How do electronic effects of the ethoxy and hexylphenyl groups influence π-π stacking interactions in supramolecular assemblies?

- Methodology :

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions.

- Experimental validation : Compare XRD-derived packing motifs with analogs lacking the ethoxy group (e.g., 5-methyl derivatives) .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

- Methodology :

- Enzyme inhibition assays : Standardize 5-lipoxygenase (5-LOX) protocols using PMNLs (polymorphonuclear leukocytes) and validate with HZ52 (a known inhibitor) .

- Control for solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation.

Q. How can regioselectivity challenges in modifying the pyrimidine core be mitigated?

- Methodology :

- Protecting group strategies : Temporarily block the ethoxy group with TMSCl during electrophilic substitutions.

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to functionalize specific positions .

Q. What computational tools predict the compound’s metabolic pathways and potential toxicity?

- Methodology :

- In silico ADMET : Use SwissADME or ProTox-II to simulate cytochrome P450 interactions and metabolite formation.

- Validate with in vitro assays : Hepatocyte microsomal stability tests (e.g., human liver microsomes + NADPH) .

Data Analysis and Contradictions

Q. How to resolve discrepancies between theoretical and experimental C NMR chemical shifts?

- Approach :

- Solvent effects : Recalculate shifts using COSMO-RS solvation models in Gaussian.

- Dynamic effects : Account for rotational barriers in the hexyl chain via MD simulations .

Q. Why do XRD-derived bond lengths differ from DFT-optimized geometries?

- Root Cause : Crystal packing forces (e.g., van der Waals interactions) distort gas-phase-optimized structures.

- Solution : Perform periodic boundary condition (PBC) DFT calculations (e.g., VASP) to model solid-state environments .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.